



Application Notes and Protocols for NVP-2 Stock Solution Preparation

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of **NVP-2** stock solutions for experimental use. **NVP-2** is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3][4] Accurate preparation of **NVP-2** solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NVP-2** is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.



Property	Value
Chemical Name	4-[[[5'-Chloro-2'-[[trans-4-[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile[1][5]
Molecular Formula	C27H37CIN6O2[1]
Molecular Weight	513.07 g/mol [1]
Purity	≥97%[1]
Appearance	Gray solid[6]
CAS Number	1263373-43-8[1]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the stability and activity of NVP-2.

Solvent	Maximum Solubility
DMSO	100 mM[1][3]
Ethanol	100 mM[1]

Storage Conditions:

- Short-term (up to 1 year): Store stock solutions at -20°C.[2]
- Long-term (up to 2 years): For extended storage, it is recommended to keep aliquoted stock solutions at -80°C.[2]

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2]

Experimental Protocols



This section provides a detailed, step-by-step protocol for the preparation of a 10 mM **NVP-2** stock solution in DMSO.

Materials

- NVP-2 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol for 10 mM NVP-2 Stock Solution

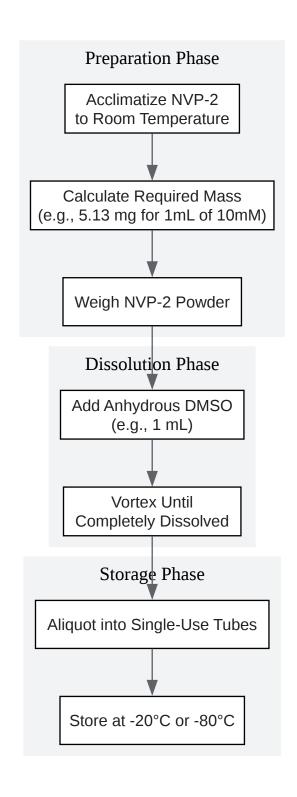
- Acclimatization: Before opening, allow the vial of NVP-2 powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability.
- Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of NVP-2 using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol)
 - For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 513.07 g/mol = 5.13 mg
- Weighing: Carefully weigh out 5.13 mg of NVP-2 powder using a calibrated analytical balance in a chemical fume hood.
- Dissolution: Add the weighed NVP-2 powder to a sterile tube. Using a calibrated pipette, add
 1 mL of anhydrous DMSO to the tube.
- Mixing: Cap the tube securely and vortex thoroughly until the NVP-2 is completely dissolved.
 Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
 Visually inspect the solution to ensure there are no visible particles.



- Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. The volume of each aliquot should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
- Storage: Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[2]

Experimental Workflow for Stock Solution Preparation





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Caption: Workflow for NVP-2 Stock Solution Preparation.

Biological Activity and Mechanism of Action





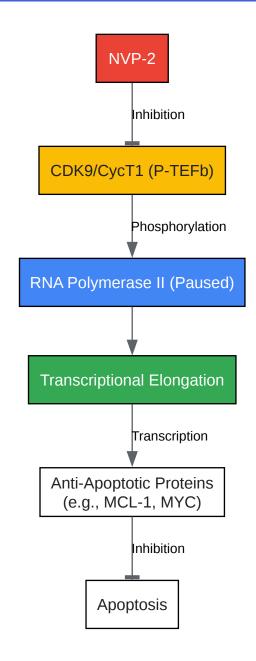


NVP-2 is a highly potent and selective inhibitor of CDK9, a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4] The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a key role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[4] This phosphorylation event is critical for the transition from paused to productive transcriptional elongation.[4]

By inhibiting the kinase activity of CDK9, **NVP-2** prevents the phosphorylation of RNAP II, leading to a blockage in transcriptional elongation.[3] This results in the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.[2]

NVP-2 Signaling Pathway





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Caption: NVP-2 Mechanism of Action.

In Vitro Efficacy

NVP-2 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **NVP-2** against various kinases and cell lines are summarized below.



Target/Cell Line	IC50
CDK9/CycT	0.5 nM[1], 0.514 nM[2][3][7]
DYRK1B	350 nM[1][5]
CDK1/CycB	0.584 μM[2][7]
CDK2/CycA	0.706 μM[2][7]
CDK16/CycY	0.605 μM[2][7]
MOLT4 (Leukemia)	9 nM[4][7]
KOPT-K1 (Leukemia)	0.1688 μM[7]
Jurkat (Leukemia)	0.1233 μM[7]
HPB-ALL (Leukemia)	0.3023 μM[7]

These data highlight the high potency and selectivity of **NVP-2** for CDK9, making it a valuable tool for studying the biological roles of this kinase and for potential therapeutic development.

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